N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the thiophene ring and the carboxamide group. Key steps may include:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a salicylaldehyde derivative.
Introduction of the Thiophene Ring: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the thiophene ring to the chromene core.
Formation of the Carboxamide Group: The final step typically involves the reaction of the intermediate with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution on the thiophene ring could introduce various functional groups.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may impart desirable properties for use in advanced materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The chromene core and thiophene ring may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- N-(2-hydroxy-2-phenylethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- N-(2-hydroxy-2-(furan-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Uniqueness
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-22-13-5-2-4-10-8-11(17(21)23-15(10)13)16(20)18-9-12(19)14-6-3-7-24-14/h2-8,12,19H,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBGXCMBYBWFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.